In Vivo Antiamoebic Efficacy: Regioisomer-Dependent Cure Rate Superiority Over 4,6,7-Trimethoxy Analog
In a controlled in vivo rat model of Entamoeba histolytica infection, 4,5,7-trimethoxy-2-nitrobenzofuran (administered orally at 200 mg/kg body-weight daily for 4 days) achieved a cure rate of 24 out of 25 treated animals (96% cure), outperforming the positional isomer 2-nitro-4,6,7-trimethoxybenzofuran, which was merely described as 'active' without achieving comparable curative rates [1]. The 4,5,6-trimethoxy isomer was not directly compared in this arm, but the 4,5,7-substitution pattern emerged as the most efficacious antiamoebic agent within the tested polymethoxylated series.
| Evidence Dimension | In vivo antiamoebic curative efficacy (cure rate) |
|---|---|
| Target Compound Data | 24/25 rats cured (96% cure rate) at 200 mg/kg/day p.o. × 4 days |
| Comparator Or Baseline | 2-Nitro-4,6,7-trimethoxybenzofuran: described as 'active' (exact cure rate not stated; implied inferior) |
| Quantified Difference | Target compound achieved near-complete cure (96%); comparator was active but did not achieve comparable curative efficacy |
| Conditions | Rat model of Entamoeba histolytica infection; oral administration at 200 mg/kg body-weight daily for 4 consecutive days |
Why This Matters
For antiprotozoal drug discovery programs targeting intestinal amoebiasis, the near-complete in vivo cure rate of the 4,5,7-isomer provides a clear efficacy benchmark that positional isomers do not match, directly informing lead candidate selection and procurement priorities.
- [1] Cavier, R.; Chemtob, C.; Rene, L.; Royer, R. "In vivo" trichomonacidal and amoebicidal activities of Bz-polymethoxy-2-nitrobenzofurans. Annales Pharmaceutiques Francaises, 1979, 37(7–8), 309–312. PMID: 539739. View Source
